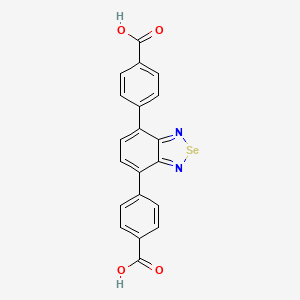

4,4'-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid

Vue d'ensemble

Description

“4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid” is a chemical compound with the molecular formula C20H12N2O4Se . It is a type of organic frame material and is used for experimental and research purposes .

Synthesis Analysis

The synthesis of compounds similar to “4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid” has been reported. For instance, in the presence of an organobase, 1,3,5-triformylphloroglucinol (Tp) and 4,4′-(benzoselenadiazole-4,7-diyl)dianiline (BSe) are adopted to construct a highly crystalline COF, TpBSe-COF . This COF could implement the blue light photocatalytic conversion of organic sulfides to sulfoxides .Molecular Structure Analysis

The molecular structure of “4,4’-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid” consists of a benzoselenadiazole core with benzoic acid at the 4,7-positions . This structure enables swift light-induced charge transfer .Chemical Reactions Analysis

The benzoselenadiazole unit in the compound can broaden the visible light absorption and accelerate electron transfer . This makes it effective for photocatalytic conversions . For example, it can improve the conversions of organic sulfides to sulfoxides with molecular oxygen .Physical and Chemical Properties Analysis

The compound has a molecular weight of 423.28 . More detailed physical and chemical properties may require further experimental analysis.Applications De Recherche Scientifique

Lewis Acid Adducts of Narrow Band Gap Conjugated Polymers

Research on Lewis acid interactions with narrow band gap conjugated copolymers has shown that the binding with B(C6F5)3 is weaker for polymers compared to small molecules due to steric hindrance. This has led to the development of new chromophores with stronger B-N interactions, demonstrating the potential for creating new NIR-absorbing polymers with significantly narrowed band gaps. Such advancements highlight the relevance of 4,4'-(2,1,3-Benzoselenadiazole-4,7-diyl)bisbenzoic acid derivatives in modifying optical and electronic properties of polymers for potential applications in optoelectronics (Welch & Bazan, 2011).

Synthesis and Characterization of Organic Molecules

Studies have developed efficient synthesis routes for bisbenzothiadiazole derivatives, offering insights into the design of molecules with extended conjugation and potential applications in electronic devices. Such research underscores the importance of precise synthetic strategies in creating molecules with desirable electronic and photophysical properties (Anant, Lucas, & Jacob, 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-[4-(4-carboxyphenyl)-2,1,3-benzoselenadiazol-7-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4Se/c23-19(24)13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-27-22-18)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSCBHFDFRYDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C3=N[Se]N=C23)C4=CC=C(C=C4)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O4Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

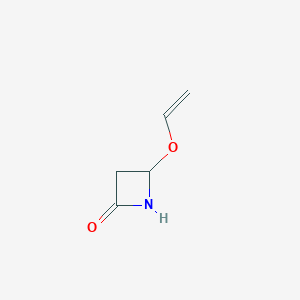

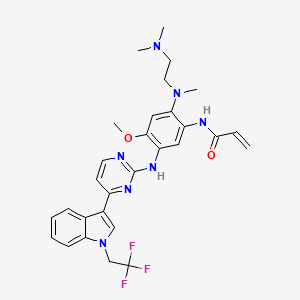

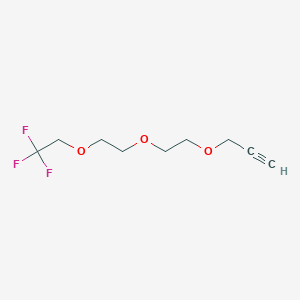

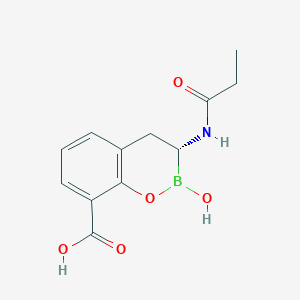

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3324431.png)